molecular formula C16H18BrNO2S B2778970 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide CAS No. 1184422-06-7

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide

Cat. No. B2778970
CAS RN: 1184422-06-7
M. Wt: 368.29
InChI Key: VVWCOLNRPDNRBC-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide (BIMSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.

Scientific Research Applications

Synthesis and Photophysical Properties

A study by Pişkin, Canpolat, and Öztürk (2020) delves into the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit remarkable fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy, especially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis Techniques

Coste, Couty, and Evano (2011) reported on the synthesis of Ynamides through a copper-mediated coupling process, involving 4-Methyl-N-(phenylmethyl)benzenesulfonamide among other compounds. This process is notable for its application in creating intermediates for further chemical synthesis, highlighting the compound's versatility in organic synthesis (Coste, Couty, & Evano, 2011).

Antibacterial and Antifungal Activities

The research by Ranganatha et al. (2018) on 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including the sulfonamide compound, demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains. This study contributes to the understanding of the compound's potential in developing new antimicrobial agents (Ranganatha et al., 2018).

Molecular Structure and Interaction Analysis

Gelbrich, Threlfall, and Hursthouse (2012) investigated the isostructural crystals of N-phenylbenzenesulfonamides, including derivatives with bromo substitution. Their work provides insights into the adaptability of crystal packing modes to different molecular shapes, offering a basis for understanding the structural aspects of these compounds and their analogues (Gelbrich, Threlfall, & Hursthouse, 2012).

properties

IUPAC Name

N-benzyl-4-bromo-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-13(2)18(12-14-6-4-3-5-7-14)21(19,20)16-10-8-15(17)9-11-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWCOLNRPDNRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide

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